molecular formula C12H25NO4S B5620670 (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol

Cat. No.: B5620670
M. Wt: 279.40 g/mol
InChI Key: JVNVSTKXZNHTJF-VXGBXAGGSA-N
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Description

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol is a synthetic organic compound that belongs to the piperidine class Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity and structural diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired stereochemistry and functional groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as the methoxyethyl, methyl, and methylsulfonylethyl groups are introduced through nucleophilic substitution, alkylation, or sulfonylation reactions.

    Stereochemical Control: Chiral catalysts or chiral auxiliaries may be used to ensure the correct (3R,4R) configuration.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Purification Techniques: Employing crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Implementing analytical methods such as HPLC, NMR, and mass spectrometry to ensure product consistency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of sulfonyl groups to sulfides using reducing agents like LiAlH4.

    Substitution: Nucleophilic substitution reactions to replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3.

    Reducing Agents: LiAlH4, NaBH4.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. Piperidine derivatives are known to exhibit various pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial effects.

Medicine

In medicine, this compound may be investigated for its potential therapeutic applications. Its structural features could make it a candidate for drug development targeting specific receptors or enzymes.

Industry

In industrial applications, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways to alter physiological processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(2-methoxyethyl)-3-methylpiperidine: Lacks the methylsulfonylethyl group.

    (3R,4R)-4-(2-methoxyethyl)-3-methyl-1-ethylpiperidin-4-ol: Has an ethyl group instead of the methylsulfonylethyl group.

Uniqueness

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol is unique due to the presence of the methylsulfonylethyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored in various research and industrial applications.

Properties

IUPAC Name

(3R,4R)-4-(2-methoxyethyl)-3-methyl-1-(2-methylsulfonylethyl)piperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4S/c1-11-10-13(7-9-18(3,15)16)6-4-12(11,14)5-8-17-2/h11,14H,4-10H2,1-3H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNVSTKXZNHTJF-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(CCOC)O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(CCOC)O)CCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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